molecular formula C19H23F3N4O B2506976 (E)-N-butyl-2-cyano-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylamide CAS No. 885180-38-1

(E)-N-butyl-2-cyano-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylamide

Cat. No.: B2506976
CAS No.: 885180-38-1
M. Wt: 380.415
InChI Key: WBHZTQFVBDOZFT-CCEZHUSRSA-N
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Description

(E)-N-butyl-2-cyano-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylamide is a complex organic compound that features a piperazine ring substituted with a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-butyl-2-cyano-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-butyl-2-cyano-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

(E)-N-butyl-2-cyano-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-butyl-2-cyano-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are desirable .

Properties

IUPAC Name

(E)-N-butyl-2-cyano-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4O/c1-2-3-7-24-18(27)15(13-23)14-25-8-10-26(11-9-25)17-6-4-5-16(12-17)19(20,21)22/h4-6,12,14H,2-3,7-11H2,1H3,(H,24,27)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHZTQFVBDOZFT-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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